molecular formula C14H13Cl2N3O2S B2390775 C14H13Cl2N3O2S CAS No. 899948-37-9

C14H13Cl2N3O2S

Cat. No.: B2390775
CAS No.: 899948-37-9
M. Wt: 358.24
InChI Key: CPHNVXIXKKXTJG-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H13Cl2N3O2S 2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide . This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the thiazole ring is achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling with Aromatic Amines: The chlorinated thiazole is then coupled with 4-methoxyaniline and 4-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure efficient mixing and heat transfer.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the thiazole ring can be substituted with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-phenyl-1,3-thiazole
  • 2,4-dichloro-5-(4-methoxyphenyl)-1,3-thiazole
  • 2,4-dichloro-5-(4-methylphenyl)-1,3-thiazole

Uniqueness

2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide: is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2S/c1-2-8-6-12(20)19-14(18-8)22-7-13(21)17-9-3-4-10(15)11(16)5-9/h3-6H,2,7H2,1H3,(H,17,21)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHNVXIXKKXTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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